XJB-5-131

Description

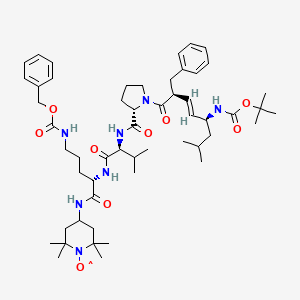

Structure

2D Structure

Properties

Molecular Formula |

C53H80N7O9 |

|---|---|

Molecular Weight |

959.2 g/mol |

InChI |

InChI=1S/C53H80N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1 |

InChI Key |

VDQKIDYOPUMJGQ-VQPCLXHQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)NC(=O)OC(C)(C)C |

Synonyms |

XJB-5-131 |

Origin of Product |

United States |

Foundational & Exploratory

XJB-5-131: A Deep Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

XJB-5-131 is a novel synthetic antioxidant engineered for targeted delivery to mitochondria, the primary cellular source and target of oxidative stress implicated in neurodegenerative diseases. This technical guide elucidates the core mechanisms through which this compound exerts its neuroprotective effects. Its bifunctional structure, comprising a mitochondrial-targeting peptide mimetic and a potent nitroxide-based antioxidant, enables it to directly address mitochondrial dysfunction. Key mechanisms include the scavenging of reactive oxygen species (ROS), reduction of lipid peroxidation, and modulation of mitochondrial respiration. This document provides a comprehensive overview of the experimental evidence, quantitative data, and signaling pathways associated with the neuroprotective action of this compound, offering valuable insights for researchers and professionals in the field of neurotherapeutics and drug development.

Core Mechanism of Action: A Multi-pronged Approach to Neuroprotection

This compound's neuroprotective efficacy stems from its unique design that tackles mitochondrial oxidative stress at its source.[1] The molecule consists of two key functional domains:

-

Mitochondrial Targeting Moiety: A peptide isostere derived from the antibiotic gramicidin S facilitates the molecule's accumulation within the inner mitochondrial membrane.[1][2][3][4] This targeting is crucial for concentrating the antioxidant where it is most needed, thereby increasing its therapeutic efficacy.[1]

-

Antioxidant Moiety (TEMPO): The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide acts as a potent scavenger of reactive oxygen species and an electron scavenger.[1][2]

The primary mechanisms of action are:

-

Direct ROS Scavenging: The TEMPO moiety directly neutralizes harmful ROS, such as superoxide radicals, thus preventing damage to mitochondrial components like DNA, proteins, and lipids.[5][6]

-

Electron Scavenging and Redox Cycling: this compound can accept electrons from the electron transport chain (ETC), preventing their leakage and subsequent formation of superoxide.[1][5] This action is akin to a superoxide dismutase (SOD) mimetic.[5][6] The nitroxide can then donate these electrons back to the ETC, maintaining the efficiency of oxidative phosphorylation.[1]

-

Mild Uncoupling of Oxidative Phosphorylation: A key finding is that this compound acts as a mild uncoupler of oxidative phosphorylation.[5][6] This slight uncoupling of the proton gradient from ATP synthesis is a recognized mechanism for reducing mitochondrial ROS production without significantly compromising cellular energy levels.[5][6]

-

Inhibition of Lipid Peroxidation: this compound has been shown to be highly effective at preventing the peroxidation of cardiolipin, a phospholipid essential for the integrity and function of the inner mitochondrial membrane.[7][8]

-

Inhibition of Ferroptosis: This iron-dependent, non-apoptotic form of cell death is characterized by lipid peroxidation and is increasingly implicated in neurodegenerative diseases. This compound is a potent inhibitor of ferroptosis.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Insult | This compound Concentration | Effect | Reference |

| LDH Assay | Human Corneal Epithelial (HCE-T) cells | tert-butyl hydroperoxide (tBHP) | 1 µM | Shifted EC50 from 193 µM to 302 µM | [11] |

| Mitochondrial Oxidative Stress | Human Corneal Epithelial (HCE-T) cells | tBHP | 1 µM | Reduced tBHP-induced mitochondrial oxidative stress by ~40% | [11] |

| Mitochondrial Respiration (Seahorse Assay) | Isolated mouse brain mitochondria | - | 0.2, 1, and 10 µM | Induced mild uncoupling of oxidative phosphorylation | [5] |

| Hydrogen Peroxide Levels | Isolated mouse brain mitochondria | DMNQ (ROS inducer) | Not specified | Significantly reduced H2O2 levels | [5] |

Table 2: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (HdhQ150)

| Parameter | Treatment Dose & Duration | Outcome | Reference |

| Motor Function | 1 mg/kg; intraperitoneally; three times a week up to 57 weeks | Suppressed decline of motor function | [7] |

| Body Weight | 1 mg/kg; intraperitoneally; three times a week up to 57 weeks | Suppressed decline of weight loss | [7] |

| Neuronal Survival | Not specified | Enhanced neuronal survival | [7][12] |

| Oxidative DNA Damage (mtDNA) | Not specified | Reduced oxidative damage to mitochondrial DNA | [7][12] |

| Mitochondrial DNA Copy Number | Not specified | Maintained mitochondrial DNA copy number | [7][12] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are centered on the mitigation of mitochondrial dysfunction and oxidative stress. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing its efficacy.

Caption: Signaling pathway of this compound in neuroprotection.

References

- 1. Mitochondrial targeting of this compound attenuates or improves pathophysiology in HdhQ150 animals with well-developed disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

XJB-5-131: A Comprehensive Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and therapeutic potential of XJB-5-131, a novel mitochondria-targeted antioxidant. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Chemical Identity of this compound

This compound is a synthetic molecule meticulously designed to deliver a potent antioxidant moiety directly to the mitochondria, the primary site of cellular oxidative stress. Its chemical architecture is a conjugate of a targeting peptide and a nitroxide radical scavenger.

The targeting component is a peptide isostere derived from the antibiotic gramicidin S, which facilitates the molecule's accumulation within the mitochondrial membranes. This delivery system is crucial for its enhanced efficacy compared to non-targeted antioxidants. The active antioxidant component is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-characterized radical scavenger.

| Identifier | Value |

| IUPAC Name | 1-[(2S,3E,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-7-methyl-1-oxo-2-(phenylmethyl)-3-octen-1-yl]-L-prolyl-L-valyl-N5-[(phenylmethoxy)carbonyl]-N-(2,2,6,6-tetramethyl-1-oxy-4-piperidinyl)-L-ornithinamide |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--OCC3=CC=CC=C3)C(=O)NC4CC(C)(N([O])C(C)(C4)C)C">C@HCC(C)C |

| InChI Key | VDQKIDYOPUMJGQ-VQPCLXHQSA-N |

| Empirical Formula | C₅₃H₈₀N₇O₉ |

| Molecular Weight | 959.24 g/mol |

| CAS Number | 866404-31-1 |

Mechanism of Action: A Dual Approach to Mitigating Oxidative Stress

This compound employs a dual mechanism to combat oxidative stress at its source. Its primary functions are as a potent reactive oxygen species (ROS) scavenger and a mild uncoupler of oxidative phosphorylation.

2.1. Direct ROS Scavenging: The TEMPO moiety of this compound is a stable nitroxide radical that can efficiently neutralize a wide range of ROS, including superoxide and hydroxyl radicals. By directly scavenging these damaging species within the mitochondria, this compound prevents oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.

2.2. Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to induce a mild uncoupling of the electron transport chain. This process slightly increases oxygen consumption while reducing the mitochondrial membrane potential, which in turn decreases the production of ROS without significantly impairing ATP synthesis. This controlled uncoupling is a key aspect of its protective effects.

Signaling Pathways Modulated by this compound

This compound has been demonstrated to influence key cellular signaling pathways involved in cell death and survival, particularly in the context of oxidative stress-related pathologies.

3.1. Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound is a potent inhibitor of ferroptosis. It is believed to exert this effect by preventing the mitochondrial lipid peroxidation that is a critical step in the ferroptotic cascade.

Caption: this compound inhibits ferroptosis by scavenging mitochondrial ROS.

3.2. Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in fibrosis and cellular stress responses. Studies have shown that mitochondrial ROS can amplify TGF-β signaling. By reducing mitochondrial ROS, this compound can attenuate the downstream effects of TGF-β, such as the expression of pro-fibrotic genes.

Caption: this compound attenuates TGF-β signaling by reducing mitochondrial ROS.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy

| Cell Line | Assay | Endpoint | Value | Reference |

| Human Corneal Epithelial (HCE-T) | LDH Assay | EC₅₀ (protection against tBHP) | 302 ± 36.0 µM |

Table 2: In Vivo Efficacy and Biodistribution

| Animal Model | Disease/Condition | Dosing Regimen | Key Finding | Reference |

| HdhQ(150/150) Mouse | Huntington's Disease | 1 mg/kg, i.p., 3x/week | Suppressed motor decline and weight loss | |

| Rat | Brain Injury | 10 mg/kg, i.v. | Brain accumulation of 16.5 ± 4.3 pmol/gram of tissue | |

| Mouse | Osteoarthritis | 2 µM, intra-articular, 3x/week | Inhibited expression of Cox2 and Mmp13 | |

| Porcine Anterior Segment | Perfusion | Not specified | 47% reduction in total TGF-β2 protein |

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the efficacy of this compound.

5.1. In Vitro Cell Viability Assay (LDH Assay)

This protocol is adapted from studies assessing the protective effects of this compound against oxidative stress-induced cell death.

-

Cell Culture: Human Corneal Epithelial (HCE-T) cells are cultured in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

-

Pre-treatment: Cells are pre-incub

XJB-5-131: A Technical Guide to a Novel Mitochondria-Targeted ROS Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction and the resultant oxidative stress are central to the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and age-related pathologies. The development of therapies that specifically target the primary source of cellular reactive oxygen species (ROS), the mitochondria, represents a significant therapeutic frontier. This technical guide provides an in-depth overview of XJB-5-131, a novel synthetic antioxidant designed for targeted delivery to mitochondria. We will explore its unique bifunctional structure, multifaceted mechanism of action as both a potent ROS scavenger and a mild uncoupler of oxidative phosphorylation, and its demonstrated efficacy in various preclinical models. This document consolidates key quantitative data, details essential experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a synthetic, bifunctional antioxidant conjugate engineered to specifically accumulate within mitochondria to combat oxidative stress at its source. Unlike many naturally occurring antioxidants that lack specificity and exhibit marginal efficacy in clinical trials, this compound is designed for high potency and targeted action. Its unique design allows it to cross the blood-brain barrier and concentrate in mitochondria, making it a promising therapeutic candidate for a range of conditions linked to mitochondrial oxidative damage. The core of its efficacy lies in its ability to neutralize ROS, scavenge stray electrons from the electron transport chain (ETC), and modulate mitochondrial respiration to reduce further ROS production.

Molecular Structure and Targeting Mechanism

This compound's innovative design consists of two key components: a potent antioxidant moiety and a mitochondria-targeting vector.

-

Antioxidant Moiety: The active component is a stable nitroxide radical, specifically 4-amino-2,2,6,6-tetramethyl piperidine-1-oxyl (4-Amino-TEMPO). This nitroxide is capable of redox cycling, allowing it to catalytically scavenge a variety of ROS.

-

Targeting Moiety: To ensure delivery to the primary site of ROS production, the TEMPO unit is conjugated to a peptide mimetic derived from the antibiotic gramicidin S (specifically, an alkene peptide isostere of the Leu-d-Phe-Pro-Val-Orn segment). This lipophilic cation selectively targets and accumulates within the inner mitochondrial membrane, independent of the mitochondrial membrane potential. This property is particularly advantageous as it allows the compound to be effective even in damaged or depolarized mitochondria. The targeting moiety leads to an estimated 600-fold enrichment of the antioxidant in the mitochondrial membrane relative to the cytosol.

Caption: Bifunctional structure of this compound.

Mechanism of Action

This compound employs a multi-pronged approach to mitigate mitochondrial ROS and protect against oxidative damage. Its mechanism is not limited to simple ROS quenching but also involves modulating the electron transport chain itself.

Direct ROS Scavenging and Redox Cycling

The core of this compound's antioxidant capability lies in its nitroxide moiety. This group acts as a superoxide dismutase (SOD) mimic. It can participate in single- and double-electron exchange equilibria, cycling between the stable nitroxide radical, an oxoammonium cation, and a hydroxylamine state. This redox cycling allows it to catalytically neutralize superoxide radicals (O₂•⁻) and prevent the formation of more damaging species like hydrogen peroxide (H₂O₂) and organic peroxides.

Electron Scavenging and Mild Uncoupling

A key discovery regarding this compound's mechanism is its function as a mild uncoupler of oxidative phosphorylation. Rather than directly inhibiting electron flow through the ETC, it captures electrons that leak from the chain, particularly during proton leak. By capturing these stray electrons, it prevents the initial formation of superoxide, the primary mitochondrial ROS. The redox properties of the nitroxide moiety then allow it to return these electrons to the electron transport chain, preserving the potential for ATP synthesis.

This mild uncoupling increases the oxygen consumption rate slightly without significantly impairing ATP production, a state which is known to be protective against oxidative stress. This dual function as both an electron scavenger and a mild uncoupler makes this compound highly efficient at reducing net ROS production without compromising cellular energy levels.

XJB-5-131: A Technical Guide to a Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, particularly within the mitochondria, is a key pathological driver in a host of debilitating conditions, including neurodegenerative diseases and ischemia-reperfusion injuries. The compound XJB-5-131 has emerged as a promising therapeutic candidate due to its unique ability to specifically target mitochondria and neutralize reactive oxygen species (ROS) at their primary source. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols used to characterize its efficacy and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the compound's mechanism and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound was driven by the need for antioxidants that can overcome the limitations of traditional, untargeted therapies. Many antioxidants fail in clinical trials due to poor bioavailability and inability to reach the subcellular compartments most affected by oxidative stress. Mitochondria, as the primary site of ROS production, are also particularly vulnerable to oxidative damage. This vicious cycle of ROS production and mitochondrial damage is a central element in the progression of numerous diseases.

This compound was designed as a bifunctional molecule to address this challenge. It consists of two key components:

-

A Mitochondrial Targeting Moiety: This is a peptide mimetic derived from the antibiotic gramicidin S.[1][2] Specifically, it is an alkene peptide isostere modification of the Leu-D-Phe-Pro-Val-Orn segment of gramicidin S.[2] This targeting component allows the molecule to selectively accumulate in the mitochondrial membrane, reaching concentrations approximately 600-fold higher than in the cytosol.[2]

-

An Antioxidant Moiety: The active antioxidant is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxide radical.[2] TEMPO is a potent scavenger of free radicals and can neutralize reactive species, thereby preventing oxidative damage.[2]

By physically linking the TEMPO antioxidant to the mitochondrial targeting sequence, this compound delivers the therapeutic payload directly to the site of highest oxidative stress, enhancing its efficacy and minimizing off-target effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase synthesis of the gramicidin S analog followed by the coupling of the TEMPO moiety. The following is a general outline of the synthetic strategy based on the work of Wipf and colleagues. For complete and specific details, it is recommended to consult the original publication: Wipf, P.; Xiao, J.; Jiang, J.; Belikova, N. A.; Tyurin, V. A.; Fink, M. P.; Kagan, V. E. J. Am. Chem. Soc.2005 , 127 (36), 12460–12461.

General Synthetic Scheme

The synthesis can be broadly divided into two main stages:

-

Solid-Phase Peptide Synthesis of the Hemigramicidin Analog: A modified pentapeptide sequence of gramicidin S is assembled on a solid support using standard Fmoc or Boc peptide synthesis protocols. This typically involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin.

-

Coupling of 4-amino-TEMPO: Once the peptide is synthesized and cleaved from the resin, the 4-amino-TEMPO molecule is covalently attached to the peptide backbone. This is typically achieved through a standard amide bond formation reaction using a suitable coupling agent.

Detailed Experimental Protocol (Conceptual)

A detailed, step-by-step protocol is proprietary to the developing laboratories and should be referenced from the primary literature. The following is a conceptual representation.

Step 1: Synthesis of the Pentapeptide Fragment The peptide fragment, an analog of the Leu-D-Phe-Pro-Val-Orn sequence, is synthesized on a solid-phase resin (e.g., Wang or Rink amide resin). Protected amino acids are sequentially coupled using a carbodiimide-based coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an activating agent like hydroxybenzotriazole (HOBt). The N-terminal protecting group (e.g., Fmoc) is removed after each coupling step to allow for the addition of the next amino acid.

Step 2: Cleavage from the Resin Once the desired peptide sequence is assembled, it is cleaved from the solid support using a strong acid, typically a mixture of trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains.

Step 3: Purification of the Peptide The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide fragment.

Step 4: Coupling of 4-amino-TEMPO The purified peptide is dissolved in a suitable organic solvent, and 4-amino-TEMPO is added along with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). The reaction is stirred at room temperature until completion.

Step 5: Final Purification The final product, this compound, is purified by RP-HPLC to yield the desired compound. The identity and purity of the compound are confirmed by mass spectrometry and NMR spectroscopy.

Mechanism of Action

The primary mechanism of action of this compound is the targeted scavenging of reactive oxygen species within the mitochondria. Once it accumulates in the mitochondrial membrane, the TEMPO moiety can neutralize a variety of free radicals, including superoxide and hydroxyl radicals.

Interestingly, recent studies have revealed a more nuanced mechanism. This compound also acts as a mild uncoupler of oxidative phosphorylation. This mild uncoupling effect is thought to reduce the mitochondrial membrane potential slightly, which in turn decreases the production of superoxide radicals by the electron transport chain. The nitroxide moiety of this compound can act as a superoxide dismutase (SOD) mimic, participating in redox reactions by both accepting and donating electrons. This electron scavenging activity prevents the leakage of electrons that leads to the formation of superoxide anions.

This dual action of direct ROS scavenging and prevention of ROS formation through mild uncoupling makes this compound a highly effective antioxidant.

Figure 1: Mechanism of action of this compound in the mitochondrion.

Quantitative Data

The efficacy of this compound has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial H₂O₂ Levels | Isolated mouse brain mitochondria | 0.2 µM this compound | Significant reduction in basal H₂O₂ | |

| 1 µM this compound | Significant reduction in basal H₂O₂ | |||

| 10 µM this compound | Significant reduction in basal H₂O₂ | |||

| DMNQ-induced ROS | 0.2 µM this compound | Significant reduction in H₂O₂ | ||

| 1 µM this compound | Significant reduction in H₂O₂ | |||

| Cell Viability | Human Corneal Epithelial (HCE-T) cells | 1 µM this compound | No cytotoxicity | |

| tBHP-induced insult | 1 µM this compound | EC₅₀ shifted from 193 µM to 302 µM | ||

| Motor Function | HdhQ(150/150) mouse model of Huntington's Disease | 1 mg/kg this compound (3x/week) | Attenuated decline in motor performance | [1] |

| Weight Loss | HdhQ(150/150) mouse model of Huntington's Disease | 1 mg/kg this compound (3x/week) | Prevented weight loss and promoted weight gain | [1] |

| Neuronal Survival | HdhQ(150/150) mouse model of Huntington's Disease | 1 mg/kg this compound (3x/week) | Attenuated neuronal loss | [1] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

This protocol is adapted from studies measuring mitochondrial hydrogen peroxide production.

Materials:

-

Isolated mitochondria

-

Mitochondrial assay buffer (e.g., MAS buffer)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

This compound

-

ROS inducer (e.g., 2,3-dimethoxy-1,4-naphthoquinone - DMNQ) (optional)

-

96-well microplate reader with fluorescence capabilities

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

-

Prepare a reaction mixture containing mitochondrial assay buffer, Amplex® Red, and HRP.

-

Add isolated mitochondria to the wells of a 96-well plate.

-

Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

-

If inducing ROS, add the ROS inducer to the designated wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Measure the fluorescence of resorufin, the product of the Amplex® Red reaction with H₂O₂, using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Quantify the H₂O₂ production based on a standard curve.

Figure 2: Workflow for assessing mitochondrial ROS production.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial oxygen consumption rate (OCR), providing insights into the effects of this compound on mitochondrial function.

Materials:

-

Isolated mitochondria

-

Seahorse XF calibrant

-

Seahorse XF assay medium (e.g., MAS)

-

Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A)

-

This compound

-

Seahorse XFe96 or similar analyzer

Procedure:

-

Hydrate the Seahorse XF sensor cartridge with calibrant overnight.

-

Isolate mitochondria and determine the protein concentration.

-

Adhere a specific amount of mitochondria to the bottom of the wells of a Seahorse XF microplate.

-

Load the injector ports of the sensor cartridge with the desired compounds (e.g., ADP, oligomycin, FCCP, rotenone/antimycin A) to be added during the assay.

-

Pre-incubate the mitochondria with this compound or vehicle in the assay medium.

-

Place the microplate in the Seahorse XF analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR and then sequentially inject the compounds from the ports to measure different respiratory states (e.g., State 3, State 4o, maximal respiration).

-

Analyze the data to determine the effects of this compound on mitochondrial respiration.

Quantification of Mitochondrial DNA (mtDNA) Damage

This protocol utilizes quantitative polymerase chain reaction (qPCR) to assess the integrity of mtDNA.

Materials:

-

Total DNA isolated from cells or tissues

-

Primers for a long fragment of mtDNA (e.g., >10 kb)

-

Primers for a short fragment of mtDNA (for normalization)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Isolate total DNA from control and this compound-treated samples.

-

Perform qPCR using primers for the long mtDNA fragment. The principle is that DNA damage will impede the progression of the polymerase, leading to less amplification product.

-

Perform qPCR using primers for a short mtDNA fragment to normalize for the amount of mtDNA in each sample.

-

Calculate the relative amount of the long mtDNA fragment in treated samples compared to control samples. A decrease in the amplification of the long fragment indicates an increase in mtDNA damage.

-

The level of damage can be quantified using the Poisson distribution to estimate the number of lesions per kb of mtDNA.

Conclusion

This compound represents a significant advancement in the field of antioxidant therapeutics. Its novel design, which combines a potent antioxidant with a specific mitochondrial targeting moiety, allows for the effective neutralization of reactive oxygen species at their primary source. The preclinical data strongly support its potential as a therapeutic agent for a wide range of diseases associated with mitochondrial oxidative stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and similar mitochondria-targeted compounds. Continued research and development in this area hold great promise for the treatment of some of the most challenging and debilitating human diseases.

References

XJB-5-131: A Mitochondria-Targeted Antioxidant for the Prevention of Oxidative DNA Damage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases and age-related cellular decline. The mitochondrion, as the primary site of reactive oxygen species (ROS) production, is particularly vulnerable to oxidative damage, which can lead to a vicious cycle of further ROS generation and cellular dysfunction. A critical consequence of this is the oxidation of mitochondrial DNA (mtDNA), impairing mitochondrial function and contributing to disease progression. This whitepaper details the mechanism and therapeutic potential of XJB-5-131, a novel mitochondria-targeted antioxidant, in preventing oxidative DNA damage. We present a comprehensive overview of its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its molecular pathways and experimental workflows.

Introduction: The Challenge of Mitochondrial Oxidative Stress

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. A byproduct of this process is the generation of ROS, which, under normal physiological conditions, are managed by endogenous antioxidant systems. However, in pathological states, an imbalance between ROS production and antioxidant defense leads to oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and nucleic acids. Due to its proximity to the electron transport chain and lack of protective histones, mtDNA is a primary target of oxidative damage. The accumulation of lesions in mtDNA, such as 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), can lead to mutations, impaired replication and transcription, and ultimately, mitochondrial dysfunction. This mitochondrial decline is a hallmark of numerous neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.

This compound: A Targeted Approach to Mitochondrial Protection

This compound is a synthetic antioxidant specifically designed to accumulate within the inner mitochondrial membrane, placing it at the site of maximal ROS production.[1] Its unique structure consists of two key components:

-

A Mitochondrial Targeting Moiety: Derived from the antibiotic gramicidin S, this lipophilic cation facilitates the uptake and accumulation of this compound within the mitochondria, independent of the mitochondrial membrane potential.[2]

-

A Potent Antioxidant Moiety: A stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which acts as a potent scavenger of a wide range of ROS, including superoxide and hydroxyl radicals.[2]

This targeted delivery system ensures a high local concentration of the antioxidant where it is most needed, enhancing its efficacy and minimizing off-target effects.

Mechanism of Action: How this compound Prevents Oxidative DNA Damage

The primary mechanism by which this compound prevents oxidative DNA damage is through the direct scavenging of ROS within the mitochondria. By neutralizing these reactive species before they can interact with mtDNA, this compound effectively breaks the cycle of oxidative damage and mitochondrial dysfunction.

Signaling Pathway of this compound in Mitigating Oxidative Stress

The following diagram illustrates the proposed signaling pathway of this compound in preventing oxidative DNA damage.

Caption: Signaling pathway of this compound in preventing oxidative DNA damage.

Quantitative Efficacy of this compound

Preclinical studies in mouse models of Huntington's disease (HD) have demonstrated the significant efficacy of this compound in mitigating oxidative stress and its downstream consequences. The following tables summarize the key quantitative findings.

Table 1: Reduction of Oxidative DNA Damage Marker (8-oxo-dG)

| Model | Treatment Group | Analyte | Method | % Reduction vs. Untreated HD Model | Reference |

| HdhQ150/150 Mouse Model | This compound | 8-oxo-dG in mtDNA | qPCR | Significant reduction | [3] |

| HdhQ150/150 Mouse Model | This compound | 8-oxo-G Staining | Immunofluorescence | Dramatic reduction | [3] |

Table 2: Improvement in Neuronal Survival

| Model | Treatment Group | Measurement | Method | Outcome | Reference |

| HdhQ150/150 Mouse Model | This compound | Neuronal Number in Striatum | NeuN Staining | Prevents neuronal loss, similar to wild-type | [3] |

| Primary Striatal Neurons (HD150KI) | This compound (1 µM) | Cell Survival | Cell Counting | Improved survival | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Quantification of Mitochondrial DNA Damage using Quantitative PCR (qPCR)

This protocol is adapted from studies evaluating this compound in mouse models of Huntington's disease.[3]

Objective: To quantify the level of oxidative lesions in mitochondrial DNA. The principle is that DNA lesions block the progression of DNA polymerase, leading to a decrease in the amplification of larger DNA fragments.

Experimental Workflow:

Caption: Experimental workflow for quantifying mtDNA damage using qPCR.

Materials:

-

Total DNA extraction kit

-

qPCR master mix

-

Primers for a large mtDNA fragment (e.g., ~10 kb)

-

Primers for a small mtDNA fragment (e.g., ~100-200 bp)

-

qPCR instrument

Procedure:

-

DNA Extraction: Isolate total DNA from brain tissue homogenates of control, untreated disease model, and this compound-treated animals according to the manufacturer's protocol of the DNA extraction kit.

-

qPCR Reaction Setup:

-

For each DNA sample, set up two separate qPCR reactions: one to amplify a large mtDNA fragment and one to amplify a small mtDNA fragment.

-

The small fragment serves as an internal control for the amount of template DNA, as its amplification is less likely to be affected by DNA lesions.

-

Each reaction should contain the appropriate primers, qPCR master mix, and template DNA.

-

-

qPCR Amplification: Perform the qPCR using a thermal cycler with the following general conditions (optimization may be required):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for both the large and small fragments for each sample.

-

Calculate the relative amplification of the large fragment compared to the small fragment. A lower relative amplification indicates a higher frequency of DNA lesions.

-

The lesion frequency can be calculated using the following formula: Lesion frequency = 1 - (2^-(ΔCt_large - ΔCt_small)).

-

Immunofluorescence Staining for 8-oxo-dG in Brain Tissue

This protocol provides a general framework for the immunohistochemical detection of 8-oxo-dG in brain sections.[3]

Objective: To visualize and quantify the presence of 8-oxo-dG, a marker of oxidative DNA damage, in brain tissue.

Materials:

-

Microtome or cryostat

-

Microscope slides

-

Primary antibody: anti-8-oxo-dG

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse animals and fix brain tissue in 4% paraformaldehyde.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the brain into thin sections (e.g., 30 µm) using a microtome or cryostat and mount on microscope slides.

-

-

Immunostaining:

-

Permeabilize the tissue sections with a detergent solution (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with the primary anti-8-oxo-dG antibody overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Wash the sections to remove unbound secondary antibody.

-

-

Counterstaining and Mounting:

-

Incubate the sections with a nuclear counterstain like DAPI to visualize cell nuclei.

-

Mount the coverslips on the slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Capture images of the regions of interest.

-

Quantify the fluorescence intensity of the 8-oxo-dG signal within the cell nuclei to determine the extent of oxidative DNA damage.

-

Assessment of Mitochondrial Respiration using the Seahorse XF Analyzer

This protocol outlines the Seahorse XF Cell Mito Stress Test, a key assay to evaluate the impact of this compound on mitochondrial function.

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental Workflow:

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, pyruvate, and glutamine supplements

-

Oligomycin, FCCP, Rotenone, and Antimycin A (Mito Stress Test Kit)

Procedure:

-

Cell Seeding: Seed cells (e.g., primary neurons or cell lines) in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with this compound at the desired concentrations for the specified duration.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the appropriate injection ports.

-

Calibrate the Seahorse XF Analyzer with the loaded cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

-

-

Data Analysis:

-

The Seahorse software automatically calculates the key parameters of mitochondrial respiration:

-

Basal Respiration: The baseline OCR.

-

ATP-linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The maximum OCR achieved after FCCP injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Proton Leak: The OCR remaining after oligomycin injection that is not coupled to ATP synthesis.

-

Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

-

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diseases characterized by mitochondrial oxidative stress. Its ability to specifically target the mitochondria and effectively scavenge ROS at their source provides a significant advantage over non-targeted antioxidants. The preclinical data strongly support its role in preventing oxidative DNA damage, preserving mitochondrial function, and promoting neuronal survival.

Future research should focus on further elucidating the downstream effects of this compound on cellular signaling pathways and its long-term efficacy and safety in a broader range of disease models. Clinical translation of this targeted antioxidant approach holds the potential to provide a novel and effective treatment for a variety of debilitating neurodegenerative and age-related diseases.

References

- 1. A Double-Pronged Sword: this compound Is a Suppressor of Somatic Instability and Toxicity in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial targeting of this compound attenuates or improves pathophysiology in HdhQ150 animals with well-developed disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetics of XJB-5-131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel synthetic antioxidant engineered for targeted delivery to mitochondria, the primary site of cellular reactive oxygen species (ROS) production. Its unique design, incorporating a gramicidin S-derived targeting moiety and a TEMPO-based antioxidant, allows it to concentrate within the mitochondrial matrix and inner membrane. This targeted approach enhances its efficacy in mitigating oxidative stress and cellular damage, making it a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its mechanism of action, distribution, and the analytical methods used for its quantification.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: direct ROS scavenging and mild uncoupling of oxidative phosphorylation. The nitroxide radical of the TEMPO moiety acts as a potent scavenger of superoxide and other reactive oxygen species. Additionally, this compound has been shown to be a mild uncoupler of the mitochondrial electron transport chain, a process that can reduce the generation of ROS at its source.

Recent studies have also elucidated its role in modulating specific signaling pathways. Notably, this compound has been found to inhibit the activation of pro-apoptotic enzymes caspase-3 and caspase-7, thereby preventing cell death.[1] Furthermore, it has been shown to reduce the levels of Transforming Growth Factor-beta 2 (TGF-β2), a key signaling molecule involved in fibrosis and inflammation.[2]

Pharmacokinetic Properties

To date, a complete pharmacokinetic profile of this compound, including comprehensive data on its absorption, metabolism, and excretion, has not been fully characterized in the public domain. However, key studies have provided valuable insights into its distribution, particularly its ability to penetrate the central nervous system.

Distribution

In vivo studies in rats have demonstrated that this compound effectively crosses the blood-brain barrier. Following a single intravenous (IV) administration of a 10 mg/kg dose, the concentration of this compound in brain tissue and cerebrospinal fluid (CSF) was quantified using liquid chromatography-mass spectrometry (LC-MS).[3]

Table 1: Distribution of this compound in Rat Brain

| Tissue | Time Post-Administration | Concentration |

| Brain Tissue | 3 hours | 16.5 ± 4.3 pmol/g |

| Cerebrospinal Fluid (CSF) | 30 minutes | 1.4 ± 0.1 nM |

These findings are significant as they indicate that this compound can reach therapeutic concentrations in the brain, a critical factor for its development as a treatment for neurodegenerative disorders.

Experimental Protocols

Detailed, replicable experimental protocols for the pharmacokinetic analysis of this compound are not extensively published. However, based on the available literature, the following methodologies are central to its study.

Quantification of this compound in Biological Samples by LC-MS

Liquid chromatography-mass spectrometry is the primary analytical technique for the sensitive and specific quantification of this compound in biological matrices such as plasma, brain tissue, and CSF.

Principle: This method involves the separation of the analyte (this compound) from other components of the biological matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then ionized and detected by a mass spectrometer, which provides quantitative data based on the mass-to-charge ratio of the molecule.

General Procedure:

-

Sample Preparation: Biological samples (e.g., brain tissue homogenate, CSF) are first treated to precipitate proteins and remove interfering substances. This may involve protein precipitation with organic solvents (e.g., acetonitrile, methanol) followed by centrifugation.

-

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system equipped with a suitable analytical column (e.g., C18). A specific mobile phase gradient is used to achieve optimal separation of this compound from endogenous matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, which is added to the sample at the beginning of the sample preparation process.

In Vivo Electron Paramagnetic Resonance (EPR) Imaging

In vivo EPR imaging is a non-invasive technique used to visualize the distribution and redox status of paramagnetic species, such as the nitroxide radical of this compound, in living animals.

Principle: EPR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field. By applying magnetic field gradients, the spatial distribution of the paramagnetic species can be reconstructed to generate an image. The signal intensity and spectral lineshape can provide information about the concentration and local environment of the spin probe.

General Procedure:

-

Animal Preparation: The animal model (e.g., rat, mouse) is anesthetized and positioned within the EPR spectrometer.

-

Probe Administration: this compound is administered to the animal, typically via intravenous injection.

-

Data Acquisition: EPR spectra are acquired over time from the region of interest (e.g., the brain). The application of magnetic field gradients allows for the spatial encoding of the EPR signal.

-

Image Reconstruction: The acquired data is processed using image reconstruction algorithms to generate a 2D or 3D map of the distribution of this compound within the animal.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for its analysis.

Caption: Workflow for LC-MS quantification of this compound.

Caption: this compound inhibits apoptosis via ROS scavenging.

Conclusion

This compound represents a significant advancement in the development of mitochondria-targeted antioxidants. Its ability to cross the blood-brain barrier and accumulate in neural tissues underscores its potential for treating a variety of central nervous system disorders. While the currently available pharmacokinetic data is promising, further in-depth studies are required to fully characterize its absorption, metabolism, and excretion profiles. The development of standardized and detailed analytical protocols will be crucial for advancing this compound through preclinical and clinical development. The continued investigation into its mechanisms of action, particularly its influence on key signaling pathways, will further illuminate its therapeutic potential and guide its future applications.

References

XJB-5-131: A Mitochondria-Targeted Antioxidant for Huntington's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. At the core of its complex pathophysiology lies mitochondrial dysfunction and oxidative stress. This technical guide provides an in-depth overview of XJB-5-131, a novel synthetic antioxidant specifically engineered to target mitochondria, and its potential as a therapeutic agent for HD. Preclinical studies in various mouse models of HD have demonstrated the significant efficacy of this compound in mitigating key disease phenotypes. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from pivotal preclinical studies in a structured format, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to this compound

This compound is a bi-functional molecule composed of a potent nitroxide antioxidant, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), conjugated to a peptide targeting moiety derived from gramicidin S.[1] This unique design facilitates its accumulation within the inner mitochondrial membrane, the primary site of reactive oxygen species (ROS) production and oxidative damage in neurodegenerative diseases like HD.[2] By concentrating the antioxidant where it is most needed, this compound offers a significant advantage over non-targeted antioxidants, which have shown limited efficacy in clinical trials.[3]

Mechanism of Action

The therapeutic effects of this compound in the context of Huntington's disease are attributed to a multi-pronged mechanism of action centered on mitigating mitochondrial dysfunction and oxidative stress.

-

Mitochondrial Targeting: The gramicidin S-derived peptide portion of this compound facilitates its transport across cellular and mitochondrial membranes, leading to its accumulation within the mitochondria.[4]

-

Potent Antioxidant and Electron Scavenger: The TEMPO moiety of this compound is a stable free radical that can effectively scavenge a variety of ROS, including superoxide and hydroxyl radicals.[4] It acts as a superoxide dismutase (SOD) mimic, detoxifying superoxide anions and reducing the overall oxidative burden within the mitochondria.[4][5]

-

Mild Uncoupling of Oxidative Phosphorylation: this compound has been shown to induce mild uncoupling of oxidative phosphorylation.[4][6] This process, by slightly increasing oxygen consumption, can reduce the mitochondrial membrane potential and thereby decrease the generation of ROS without significantly impairing ATP production.[6]

The following diagram illustrates the proposed mechanism of action of this compound at the mitochondrial level.

Caption: Mechanism of action of this compound in Huntington's disease mitochondria.

Preclinical Efficacy of this compound in Huntington's Disease Models

The therapeutic potential of this compound has been extensively evaluated in preclinical mouse models of Huntington's disease, primarily the HdhQ(150/150) knock-in and the R6/2 transgenic models. These studies have consistently demonstrated the ability of this compound to ameliorate key pathological features of the disease.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, highlighting the effects of this compound on motor function, body weight, neuronal survival, and markers of oxidative stress.

Table 1: Effect of this compound on Motor Function and Body Weight in HD Mouse Models

| Parameter | Mouse Model | Treatment Group | Age (weeks) | Outcome | Reference |

| Rotarod Performance | HdhQ(150/150) | Untreated | 57 | ~70% decrease in performance | [7] |

| HdhQ(150/150) | This compound treated | 57 | No significant decline in performance | [3][7] | |

| R6/2 (male) | This compound treated | Not specified | Improved motor deficits | [8] | |

| Grip Strength | HdhQ(150/150) | Untreated | 57 | ~95% of mice failed the test | [3] |

| HdhQ(150/150) | This compound treated | 57 | 85% of mice passed the test | [3] | |

| Body Weight | HdhQ(150/150) | Untreated vs. WT | 52 | HD mice (32±3 g) smaller than WT (44±5 g) | [5] |

| HdhQ(150/150) | This compound treated | 52 | 18% increase in average body mass vs. untreated | [5] | |

| R6/2 (male) | This compound treated | Not specified | Reduced weight loss | [8] |

Table 2: Effect of this compound on Neuronal Survival and Oxidative Stress in HD Mouse Models

| Parameter | Mouse Model | Treatment Group | Outcome | Reference |

| Neuronal Survival | HdhQ(150/150) | This compound treated | Attenuated neuronal loss in the striatum | [2] |

| Cultured striatal neurons (HD150KI) | This compound treated | Significantly improved survival | [9] | |

| Oxidative DNA Damage (mtDNA) | HdhQ(150/150) | Untreated | Elevated levels of oxidative damage | [2] |

| HdhQ(150/150) | This compound treated | Reduced levels of oxidative damage in mtDNA | [2] | |

| HdhQ(150/150) | This compound treated | Dramatically lowered the number of DNA lesions | [9] | |

| mtDNA Copy Number | HdhQ(150/150) | Untreated | Diminished mtDNA copy number | [5] |

| HdhQ(150/150) | This compound treated | Restored mtDNA copy number to normal levels | [5][9] | |

| Inclusion Bodies | R6/2 | This compound treated | Reduced density of inclusions | [8] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to assess the efficacy of this compound in preclinical models of Huntington's disease.

Animal Models

-

Hdh(CAG)150 Knock-in (HD150KI) Mice: These mice carry a chimeric human/mouse exon 1 with approximately 150 CAG repeats knocked into the endogenous mouse huntingtin gene. They exhibit a slowly progressing HD-like phenotype, including motor deficits and striatal neurodegeneration.[10]

-

R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. R6/2 mice have a more severe and rapidly progressing phenotype, making them suitable for rapid screening of potential therapeutics.[11]

Motor Function Assessment

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[12][13]

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to testing.

-

Training (Optional): Some protocols include a training phase where mice are placed on the rod at a low, constant speed to familiarize them with the apparatus.[14]

-

Testing: Mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[15]

-

Data Collection: The latency to fall from the rod is recorded. The trial ends if the mouse falls off or clings to the rod and rotates with it for a set number of consecutive revolutions.

-

Trials: Typically, multiple trials are conducted with an inter-trial interval.

-

This test measures forelimb muscle strength.

-

Apparatus: A grip strength meter with a horizontal bar.

-

Procedure:

-

The mouse is held by the tail and lowered towards the bar.

-

The mouse is allowed to grasp the bar with its forepaws.

-

The experimenter gently pulls the mouse away from the bar until it releases its grip.

-

The peak force exerted by the mouse is recorded.

-

Multiple trials are performed and the results are averaged.

-

Assessment of Oxidative DNA Damage

8-hydroxy-2'-deoxyguanosine (8-oxo-dG) is a common biomarker of oxidative DNA damage.[16]

-

DNA Isolation: Mitochondrial DNA (mtDNA) is isolated from tissues of interest (e.g., brain).

-

Methods:

-

Quantitative PCR (qPCR): This method is used to quantify the number of oxidative lesions in mtDNA.[3]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This is a highly sensitive method for the direct measurement of 8-oxo-dG levels in DNA samples.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another highly sensitive and specific method for quantifying 8-oxo-dG.[18]

-

Analysis of Mitochondrial Respiration

The Seahorse XF Analyzer is a key instrument for measuring mitochondrial function by assessing the oxygen consumption rate (OCR).[6]

-

Procedure (Seahorse XF Cell Mito Stress Test): [19][20]

-

Cell/Mitochondria Plating: Isolated mitochondria or cells are plated in a Seahorse XF microplate.

-

Assay Medium: Cells are incubated in a specialized assay medium.

-

Sequential Injections: A series of compounds are sequentially injected to assess different parameters of mitochondrial respiration:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial respiration.

-

-

Data Analysis: The OCR is measured in real-time, and key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

-

Quantification of Neuronal Loss

Stereological methods are employed to obtain unbiased estimates of the total number of neurons in specific brain regions.[21]

-

Tissue Preparation: Brain tissue is fixed, sectioned, and stained with neuronal markers (e.g., NeuN).

-

Stereological Counting:

-

Optical Fractionator: A design-based stereology method used to estimate the total number of cells in a defined region of interest.

-

Image Analysis Software: Specialized software is used to perform the stereological analysis.

-

Signaling Pathways in Huntington's Disease and a Preclinical Experimental Workflow

Mitochondrial dysfunction in Huntington's disease is a complex process involving the dysregulation of several key signaling pathways. The following diagram illustrates some of the critical pathways implicated in HD pathogenesis.

Caption: Key signaling pathways in Huntington's disease mitochondrial dysfunction.

The preclinical evaluation of a potential therapeutic like this compound follows a structured workflow, as depicted in the diagram below.

Caption: General experimental workflow for preclinical testing of this compound in HD models.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for Huntington's disease. Its targeted delivery to mitochondria and its potent antioxidant and mild uncoupling activities directly address the critical role of mitochondrial dysfunction and oxidative stress in the pathogenesis of HD. The robust preclinical data demonstrating its ability to improve motor function, reduce weight loss, enhance neuronal survival, and mitigate oxidative damage in HD mouse models provide a strong rationale for its further development.

Future research should focus on long-term efficacy and safety studies in larger animal models, as well as the identification of translatable biomarkers to monitor its therapeutic effects in a clinical setting. The development of this compound and similar mitochondria-targeted antioxidants holds significant promise for not only Huntington's disease but also for a broader range of neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.

References

- 1. agilent.com [agilent.com]

- 2. Mitochondrial targeting of this compound attenuates or improves pathophysiology in HdhQ150 animals with well-developed disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Double-Pronged Sword: this compound Is a Suppressor of Somatic Instability and Toxicity in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-mediated improvement in physiology and behaviour of the R6/2 mouse model of Huntington's disease is age- and sex- dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

- 10. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]

- 12. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Behavioural testing [bio-protocol.org]

- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 16. Oxidative Stress and Huntington’s Disease: The Good, The Bad, and The Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 20. content.protocols.io [content.protocols.io]

- 21. Stereological Methods to Quantify Cell Loss in the Huntington's Disease Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with XJB-5-131

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a novel, synthetic antioxidant specifically engineered to target mitochondria, the primary cellular sites of reactive oxygen species (ROS) production and oxidative damage.[1][2] Its unique bifunctional structure consists of a mitochondrial-targeting moiety, a peptide mimetic of gramicidin S, conjugated to the potent antioxidant nitroxide, TEMPO (2,2,6,6-tetramethyl piperidine-1-oxyl).[1][3][4] This design allows for the direct delivery and accumulation of the antioxidant payload to the inner mitochondrial membrane, where it can effectively neutralize ROS at their source.[1][4] this compound has demonstrated significant therapeutic potential in various preclinical models of diseases associated with oxidative stress, including neurodegenerative disorders like Huntington's disease, traumatic brain injury, and ischemia-reperfusion injury.[1][5] These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its protective effects primarily through the reduction of mitochondrial ROS. The TEMPO moiety is a stable radical that can act as a superoxide dismutase (SOD) mimic, participating in redox cycling to neutralize superoxide radicals.[1][2][5] By scavenging electrons that leak from the electron transport chain, this compound prevents the formation of superoxide and subsequent downstream reactive species.[1][5] This targeted antioxidant activity helps to mitigate oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, thereby preserving mitochondrial function and cellular integrity.[3][6] Furthermore, studies have suggested that this compound can act as a mild uncoupler of oxidative phosphorylation, a process that can also reduce ROS production without significantly impairing ATP synthesis.[2][5]

Signaling Pathway of this compound

Caption: Mechanism of this compound in mitigating mitochondrial oxidative stress.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (HD150KI)

| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Outcome | Reference |

| Weight Loss | HD150KI mice | This compound | 1 mg/kg; intraperitoneally | 3 times a week for up to 57 weeks | Suppressed decline in weight | [7] |

| Motor Function | HD150KI mice | This compound | 1 mg/kg; intraperitoneally | 3 times a week for up to 57 weeks | Suppressed decline in motor function | [7] |

| Neuronal Survival | HdhQ(150/150) mice | This compound | Not specified | 60 weeks | Attenuated neuronal loss | [1] |

| Oxidative Damage (8-oxo-G staining) | HdhQ(150/150) mice | This compound | Not specified | 60 weeks | Dramatically reduced in the brain | [1] |

| Inclusion Formation | HdhQ(150/150) mice | This compound | Not specified | 60 weeks | Suppressed the rise in inclusions | [1] |

Table 2: Survival Study in a Rat Model of Hemorrhagic Shock

| Parameter | Animal Model | Treatment Group | Dosage & Administration | Outcome | Reference |

| Survival | Rats | This compound | 2 µmol/kg; intravenously | Significantly prolonged survival (P < 0.01) | [7] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for in vivo studies with this compound.

Protocol 1: Evaluation of this compound in a Huntington's Disease Mouse Model

Objective: To assess the efficacy of this compound in ameliorating disease phenotypes in a Huntington's disease (HD) mouse model.

Animal Model: HdhQ(150/150) or HD150KI mice are commonly used models that exhibit a progressive HD-like phenotype.[1][7]

Materials:

-

This compound

-

Vehicle control (e.g., sterile saline or as recommended by the supplier)

-

Syringes and needles for intraperitoneal injection

-

Animal scale

-

Rota-Rod apparatus

-

Equipment for tissue collection and processing (histology, DNA/protein extraction)

Procedure:

-

Animal Acclimation and Baseline Assessment:

-

Acclimate animals to the housing facility for at least one week before the start of the experiment.

-

Record baseline body weight and perform baseline motor function tests (e.g., Rota-Rod).

-

-

Group Assignment:

-

Randomly assign animals to two groups: Vehicle control and this compound treatment.

-

-

Drug Administration:

-

Monitoring and Behavioral Testing:

-

Monitor and record body weight weekly.

-

Perform motor function tests, such as the Rota-Rod test, at regular intervals (e.g., every 4-8 weeks) to assess motor coordination and balance.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals according to approved protocols.

-

Collect brain tissue for subsequent analyses.

-

Histological Analysis: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess neuronal loss (e.g., NeuN staining) and the presence of huntingtin aggregates (inclusions).[1]

-

Oxidative Damage Assessment: Use brain tissue to measure markers of oxidative damage, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG) levels in mitochondrial DNA, through techniques like ELISA or immunohistochemistry.[1]

-

Protocol 2: Evaluation of this compound in a Rat Model of Hemorrhagic Shock

Objective: To determine the effect of this compound on survival in a rat model of lethal hemorrhagic shock.

Animal Model: Male Sprague-Dawley or similar rat strain.

Materials:

-

This compound

-

Vehicle control

-

Anesthetic agent

-

Catheters for arterial and venous access

-

Syringe pump for controlled hemorrhage and drug administration

-

Physiological monitoring equipment (e.g., blood pressure, heart rate)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.

-

Surgically place catheters in a major artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a major vein (e.g., femoral vein) for drug infusion.

-

-

Hemorrhagic Shock Induction:

-

After a stabilization period, induce hemorrhagic shock by withdrawing a specific volume of blood over a set period to achieve a target mean arterial pressure (e.g., 30-40 mmHg).

-

-

Treatment Administration:

-

Following the induction of shock, administer a single intravenous bolus of this compound (e.g., 2 µmol/kg) or vehicle.[7]

-

-

Monitoring:

-

Continuously monitor physiological parameters, including mean arterial pressure, heart rate, and survival time.

-

-

Data Analysis:

-

Compare the survival times between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

-

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their Institutional Animal Care and Use Committee (IACUC).

References

- 1. Mitochondrial targeting of this compound attenuates or improves pathophysiology in HdhQ150 animals with well-developed disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a Mild Uncoupler of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of this compound to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

XJB-5-131 Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

XJB-5-131 is a synthetic antioxidant specifically designed to target mitochondria, the primary site of reactive oxygen species (ROS) production and oxidative damage within the cell.[1] Its unique bifunctional structure comprises a Gramicidin S-derived targeting moiety and a potent nitroxide-based antioxidant (TEMPO).[1][2][3] This design facilitates its accumulation within the inner mitochondrial membrane, where it effectively scavenges ROS, inhibits lipid peroxidation, and acts as a mild uncoupler of oxidative phosphorylation to mitigate oxidative stress.[4][5] These properties make this compound a valuable tool for investigating the role of mitochondrial oxidative stress in various cellular processes and a potential therapeutic agent for a range of pathologies.[1][4]

Data Presentation: Recommended Dosage of this compound

The optimal concentration of this compound is cell-type and experiment-dependent. The following table summarizes effective concentrations from various published studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Type | Application | Effective Concentration Range | Notes |

| Isolated mouse brain mitochondria | Reduction of H₂O₂ | 0.2 - 10 µM | Significantly lowered hydrogen peroxide levels.[4] |

| Human Corneal Epithelial (HCE-T) cells | Cytotoxicity assessment | Up to 1 µM | No significant cytotoxicity observed at 1 µM after 24 hours. Higher concentrations (5-10 µM) showed a slight increase in LDH release.[6] |

| Human Corneal Epithelial (HCE-T) cells | Protection against oxidative stress (tBHP-induced) | 1 µM | Provided significant protection against tert-butyl hydroperoxide induced injury.[6] |

| HT-1080, BJeLR, and Panc-1 cells | Inhibition of ferroptosis | Low nanomolar range | Potent suppression of erastin- and RSL3-induced ferroptosis. |

| Mouse primary chondrocytes | Inhibition of ferroptosis (TBHP-induced) | Not specified | Significantly suppressed ferroptotic hallmarks. |

| Cord Blood Mononuclear Cells (CB MNCs) | Protection against ionizing radiation | 10 µM | Acted as a protector when given before irradiation.[7] |

| Primary cortical neurons | Mitochondrial partitioning | 10 µM | Demonstrated significant accumulation in mitochondria. |

Experimental Protocols

Preparation of this compound Stock Solution

-

This compound is typically supplied as a lyophilized powder.

-

To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 9.59 mg of this compound (molar mass: 959.26 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[7]

Protocol for Assessing Cytotoxicity of this compound

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-